(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis (MWI), which has been shown to be effective for producing benzofuran derivatives with high yields and purity . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
(2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This makes it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: Similar in structure but with a butyl group instead of an ethyl group.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
What sets (2-Ethyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Properties
CAS No. |
90908-76-2 |
---|---|
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(2-ethyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H15NO5/c1-3-15-17(18(20)11-4-7-13(23-2)8-5-11)14-10-12(19(21)22)6-9-16(14)24-15/h4-10H,3H2,1-2H3 |
InChI Key |
FNFGWYWJNOESKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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